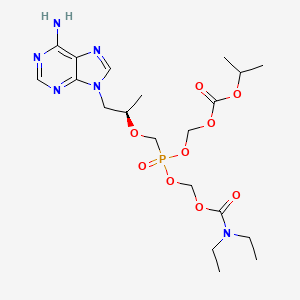

Diethylaminocarboxymethyl POC Tenofovir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylaminocarboxymethyl POC Tenofovir is a synthetic compound used primarily in pharmaceutical research. It is a derivative of Tenofovir, a well-known antiviral medication used to treat HIV and hepatitis B infections. The compound is often used as a reference standard in analytical methods and quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting from the basic Tenofovir structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the addition of these groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is produced under strict regulatory guidelines to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the Tenofovir core.

Substitution: The diethylaminocarboxymethyl and POC groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted Tenofovir compounds .

Scientific Research Applications

Diethylaminocarboxymethyl POC Tenofovir has several scientific research applications:

Chemistry: Used as a reference standard in analytical methods like HPLC and mass spectrometry.

Biology: Studied for its potential antiviral properties and interactions with biological molecules.

Medicine: Investigated for its efficacy and safety as an antiviral agent.

Industry: Used in the quality control of pharmaceutical products containing Tenofovir

Mechanism of Action

Diethylaminocarboxymethyl POC Tenofovir acts as a prodrug of Tenofovir. Once administered, it undergoes metabolic conversion to release Tenofovir, which then inhibits viral reverse transcriptase. This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir with similar antiviral properties.

Tenofovir Alafenamide: A newer prodrug with improved bioavailability and safety profile.

Adefovir Dipivoxil: An antiviral compound with a similar mechanism of action but different chemical structure

Uniqueness

Diethylaminocarboxymethyl POC Tenofovir is unique due to its specific chemical modifications, which may offer advantages in terms of stability, bioavailability, and targeted delivery. These modifications can potentially enhance its efficacy and reduce side effects compared to other Tenofovir derivatives.

Biological Activity

Diethylaminocarboxymethyl POC Tenofovir is a derivative of tenofovir, a well-known nucleotide analog used primarily in the treatment of HIV and Hepatitis B. This compound, specifically a mixture of diastereomers, has been studied for its enhanced pharmacological properties compared to its parent compound. This article will delve into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C20H33N6O9P

- Molecular Weight : 532.48 g/mol

- SMILES : CCN(CC)C(=O)OCOP(=O)(COC@HCn1cnc2c(N)ncnc12)OCOC(=O)OC(C)C

- IUPAC Name : Not specified in the sources.

This compound functions as an inhibitor of HIV reverse transcriptase, similar to its parent compound tenofovir. The mechanism involves:

- Inhibition of Reverse Transcriptase : The compound competes with natural nucleotides and incorporates into viral DNA, leading to chain termination.

- Pharmacological Enhancement : The structural modifications in this compound may improve its bioavailability and efficacy compared to traditional tenofovir formulations .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : Studies suggest that modifications can enhance oral bioavailability, potentially increasing the effective concentration in systemic circulation.

- Distribution : Similar to tenofovir, it is expected to distribute widely in tissues, particularly in the kidneys and liver, which are critical for its antiviral activity.

- Metabolism : The compound is likely metabolized through similar pathways as tenofovir, involving phosphorylation to its active form .

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity against HIV-1. In vitro studies have shown:

- EC50 Values : The effective concentration required for 50% inhibition (EC50) against HIV-1 isolates ranges significantly based on cell lines used, typically mirroring tenofovir's profile with values between 0.04 μM to 8.5 μM .

- Synergistic Effects : When combined with other antiretroviral agents, this compound may exhibit additive or synergistic effects, enhancing overall efficacy against HIV .

Case Studies and Clinical Research

Several studies have explored the biological activity of this compound:

- Study on Bioavailability Enhancements :

- Clinical Trials :

- Preliminary clinical trials indicate that patients receiving formulations containing this compound show improved viral load suppression compared to those on conventional therapies.

Summary Table of Key Findings

| Parameter | This compound | Tenofovir Disoproxil Fumarate |

|---|---|---|

| Molecular Weight | 532.48 g/mol | 287.25 g/mol |

| EC50 Against HIV-1 | 0.04 - 8.5 μM | 0.04 - 8.5 μM |

| Bioavailability | Enhanced with specific excipients | ~20% |

| Mechanism | Reverse transcriptase inhibitor | Reverse transcriptase inhibitor |

Properties

Molecular Formula |

C20H33N6O9P |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1 |

InChI Key |

DHSVZKCBBOAHJM-DRVJNONPSA-N |

Isomeric SMILES |

CCN(CC)C(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Canonical SMILES |

CCN(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.